4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the sec-butyl group: This step involves the alkylation of the benzyl group with sec-butyl bromide under basic conditions.
Cyclization to form the pyrrolidinone ring: This is typically done through a cyclization reaction involving a ketone and an amine under acidic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antibacterial and antifungal properties.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is used in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Clotrimazole: Used as an antifungal agent.
Benzimidazole: Known for its broad-spectrum anthelmintic activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-4-16(2)18-11-9-17(10-12-18)14-26-21-8-6-5-7-20(21)24-23(26)19-13-22(27)25(3)15-19/h5-12,16,19H,4,13-15H2,1-3H3 |
InChI Key |
GDSRWHOJGFGLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |
Origin of Product |
United States |
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